molecular formula C7H8N2O2 B2925231 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one CAS No. 1936355-29-1

2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one

Cat. No.: B2925231
CAS No.: 1936355-29-1
M. Wt: 152.153
InChI Key: WACJDTYTFXSMIN-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is a specialized, hydrogenated benzoxazole derivative of significant interest in advanced organic and medicinal chemistry research. This compound features a tetrahydro-benzoxazolone core, a scaffold recognized as a privileged structure in drug discovery due to its wide range of biological activities. The core benzoxazinone structure is known to exhibit a broad spectrum of pharmacological properties, including anticancer, antibacterial, antiviral, and antifungal activities, making it a valuable template for the development of new therapeutic agents . The saturated 4,5,6,7-tetrahydro ring system in this compound alters its electronic properties and three-dimensional structure compared to its aromatic counterpart, potentially offering improved solubility and novel interaction profiles with biological targets. Furthermore, the reactive 2-amino group serves as a versatile handle for further synthetic elaboration, enabling researchers to construct diverse libraries of derivatives for structure-activity relationship (SAR) studies . This reagent is primarily intended for use in the synthesis of complex N,O-heterocyclic skeletons, method development in organic synthesis, and investigations in material science. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-amino-6,7-dihydro-5H-1,3-benzoxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACJDTYTFXSMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936355-29-1
Record name 2-amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
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Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include ethylenediamine, carbon disulfide, triethyl orthoformate, benzaldehyde, and phenyl isothiocyanate .

Major Products Formed

The major products formed from these reactions include tetracyclic imidazobenzoselenophenopyrimidine derivatives and fused benzoselenophenopyrimidine systems .

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is a heterocyclic organic compound featuring a benzoxazole core and a tetrahydro structure. Its molecular formula is and it has a molecular weight of approximately 154.17 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry. It is an amino-benzoxazole derivative, displaying properties typical of nitrogen-containing heterocycles, which often exhibit significant biological activity.

Scientific Research Applications

This compound has applications in medicinal chemistry and pharmacology. It acts as a gamma-aminobutyric acid (GABA) uptake inhibitor, enhancing GABA availability in the synaptic cleft. This mechanism suggests potential applications in treating neurological disorders by reducing neuronal excitability and preventing seizures.

Interaction studies of this compound focus on its binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in clinical applications.

ApplicationDescription
GABA Uptake Inhibition Enhances GABA availability in the synaptic cleft, suggesting potential applications in treating neurological disorders by reducing neuronal excitability and preventing seizures.
Medicinal Chemistry Used in synthesizing various derivatives for potential therapeutic applications. Reactions can yield diverse compounds, depending on specific conditions and reagents.
Pharmacological Research Utilized in interaction studies to understand its binding affinity to neurotransmitter receptors and enzymes involved in metabolic pathways, crucial for elucidating its therapeutic potential.
Antimicrobial/Anticancer research Compounds within its class may exhibit antimicrobial or anticancer properties due to their ability to interfere with specific cellular processes.

Mechanism of Action

The mechanism of action of 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one with structurally or functionally related heterocycles:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity References
This compound Benzoxazole + cyclohexenone 2-amino, 4-ketone Not explicitly described Not reported
5-Substituted 2-Amino-4,6-dichloropyrimidines Pyrimidine 4,6-dichloro, 5-substituents (e.g., F) Vilsmeier–Haack–Arnold reagent NO inhibition (IC50: 2–36 μM)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Thiophene + cyclohexene 2-amino, 3-ester Condensation with guanidine Not reported
Tetrahydrotriazolopyrimidine derivative Triazolopyrimidine + benzoxazole 7-chloromethyl, 5-(2-chlorophenyl) Multi-step functionalization Structural analysis (envelope conformation)

Structural Comparison

  • Core Heterocycles: The target compound features a benzoxazole ring fused to a partially saturated cyclohexenone. In contrast, pyrimidine derivatives (e.g., 2-amino-4,6-dichloropyrimidines) lack fused rings but exhibit planar aromatic systems . Thiophene analogs (e.g., tetrahydrobenzo[b]thiophenes) replace oxygen with sulfur, altering electronic properties and reactivity .
  • Substituent Effects: Chloro or fluoro substituents (e.g., in dichloropyrimidines) enhance bioactivity, as seen in their potent NO inhibition. The amino group in the target compound may similarly influence hydrogen bonding or interactions with biological targets .

Biological Activity

2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one (CAS Number: 1936355-29-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of 152.15 g/mol. The compound exhibits unique structural characteristics that contribute to its biological effects.

PropertyValue
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
CAS Number1936355-29-1

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, azomethine derivatives synthesized from this compound demonstrated cytostatic activity against various cancer cell lines. These derivatives were found to inhibit cell proliferation and induce apoptosis in vitro .

Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The most potent derivative exhibited an IC50 value of 5.24 µM against A549 cells, indicating strong anticancer potential .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table: Antimicrobial Activity of Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli16 µg/mL

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Analysis

The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. High-performance liquid chromatography (HPLC) is often employed to analyze the purity and structure of the synthesized compounds .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one, considering yield and purity?

Answer: A common synthetic approach involves refluxing precursor hydrazides in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization (e.g., water-ethanol mixtures). For example, analogous heterocyclic compounds have been synthesized via 18-hour reflux in DMSO, achieving 65% yield after purification . Key variables include reaction time, solvent choice, and acid catalysis (e.g., glacial acetic acid for Schiff base formation). Purity can be enhanced by iterative recrystallization and vacuum drying.

Q. Which spectroscopic techniques are most effective for characterizing this compound's structure?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming the benzoxazole core and amino group positioning. For structurally similar compounds, 1^1H NMR peaks between δ 6.5–7.5 ppm indicate aromatic protons, while δ 2.0–4.0 ppm corresponds to tetrahydro ring protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular ion peaks and fragmentation patterns.
  • FT-IR: Absorption bands near 1650–1700 cm1^{-1} confirm carbonyl groups, while 3200–3400 cm1^{-1} indicates NH2_2 stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Storage: Classify as a combustible solid (WGK 3) and store in a cool, dry environment away from oxidizers .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods during synthesis.
  • Waste Disposal: Follow institutional guidelines for halogenated organic waste due to potential chlorine byproducts .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Answer: Mechanistic studies require kinetic monitoring (e.g., via in situ FT-IR or HPLC) and isotopic labeling. For example, acid-catalyzed reactions (e.g., with glacial acetic acid) may proceed via imine intermediates, while base catalysis could favor ring-opening pathways. Computational methods like DFT can model transition states and activation energies .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging PubChem-derived structural data (InChIKey: LESDEDRQHWMSDC-UHFFFAOYSA-N) .
  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For instance, the carbonyl group at position 4 is a likely site for nucleophilic attack .

Q. What analytical strategies resolve contradictions in reported biological activity data?

Answer:

  • Purity Verification: Cross-validate using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Discrepancies in antimicrobial assays may arise from impurities or solvent effects .
  • Dose-Response Curves: Use standardized protocols (e.g., CLSI guidelines) to minimize variability. Replicate studies with independent synthetic batches to confirm activity .

Q. How can regioselective functionalization of the benzoxazole ring be achieved?

Answer: Directing groups (e.g., amino or carbonyl) can control electrophilic substitution. For example, bromination at position 6 can be achieved using NBS in DMF under inert atmospheres. Monitor regioselectivity via 1^1H NMR and X-ray crystallography .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDMSOEnhances cyclization
Reaction Time18 hours (reflux)Maximizes conversion
Crystallization SolventWater-Ethanol (1:1)Improves crystal purity

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueTarget Functional GroupsDiagnostic SignalsReference
1^1H NMRNH2_2, CH2_2δ 2.0–4.0 ppm (CH2_2)
FT-IRC=O, NH2_21650–1700 cm1^{-1}
HRMSMolecular ion[M+H]+^+ accuracy

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